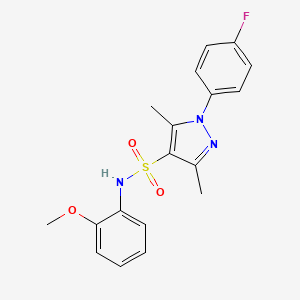
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and sulfonamide groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the methoxyphenyl group: This can be accomplished via electrophilic aromatic substitution using methoxybenzene derivatives.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-N-(2-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: The replacement of the sulfonamide group with a carboxamide group may alter its chemical properties and biological effects.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C18H18FN3O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-18(13(2)22(20-12)15-10-8-14(19)9-11-15)26(23,24)21-16-6-4-5-7-17(16)25-3/h4-11,21H,1-3H3 |
InChI Key |
GZKGYIXKXJDTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)
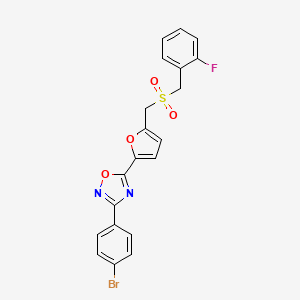
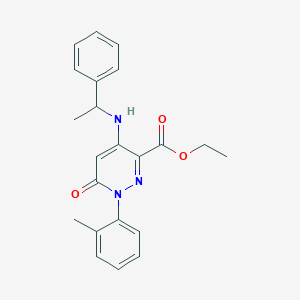
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11266543.png)
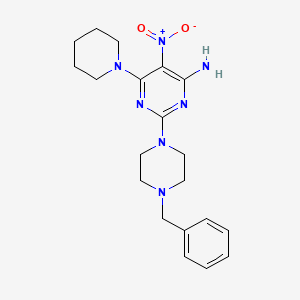

![2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B11266561.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11266567.png)
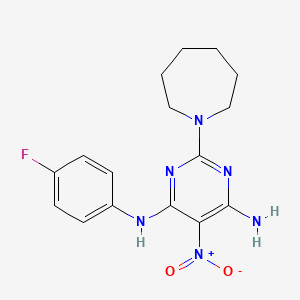
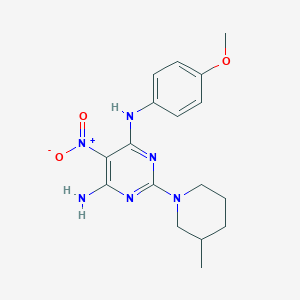
![N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11266585.png)
![3-phenyl-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11266603.png)
![4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11266607.png)

